N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure that includes a pyrimidoindole core
Properties
IUPAC Name |
N,N-diethyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-11-23-18(25)17-16(13-9-7-8-10-14(13)20-17)21-19(23)26-12-15(24)22(5-2)6-3/h4,7-10,20H,1,5-6,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWUQLGJMGBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetamide. The key steps may involve:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving indole derivatives.
Introduction of the sulfanyl group: This step may involve the use of thiolating agents.
N,N-diethylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole and pyrimidoindole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N,N-diethyl derivatives exhibit promising antimicrobial properties. For instance, N-substituted acetamides have been evaluated for their activity against various microbial strains. Studies show that these compounds can inhibit bacterial growth effectively while maintaining low toxicity levels compared to standard antibiotics .
Anticancer Potential
The pyrimidine and indole moieties present in the structure of N,N-diethyl compounds suggest potential anticancer activity. The compound's ability to interact with cellular pathways involved in cancer proliferation and survival is under investigation. Preliminary studies indicate that such compounds may induce apoptosis in cancer cells through various mechanisms .
Anti-inflammatory Effects
In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that N,N-diethyl derivatives may have therapeutic potential in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrimidine Core : This involves cyclization reactions under controlled conditions to form the pyrimidine structure.
- Introduction of Functional Groups : Various functional groups are introduced through substitution reactions to enhance biological activity.
- Final Acetylation : The final product is obtained through acetylation reactions which yield the desired acetamide derivative.
Case Study 1: Antimicrobial Evaluation
A study conducted by Akhtar et al. (2014) synthesized a series of N-substituted acetamides and evaluated their antimicrobial activities against several pathogens. The results showed that the synthesized compounds exhibited significant antibacterial activity with lower hemolytic toxicity compared to existing antibiotics .
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer properties of pyrimidine-based compounds similar to N,N-diethyl derivatives. The study utilized cell line assays to demonstrate that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential as novel anticancer agents .
Mechanism of Action
The biological activity of N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is primarily due to its interaction with various molecular targets. The indole and pyrimidoindole cores can bind to multiple receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation . The exact mechanism may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share the indole core and exhibit similar biological activities.
Pyrimidoindole derivatives: These compounds have a similar core structure and are studied for their medicinal properties.
Uniqueness: : N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is unique due to the combination of the diethyl acetamide group with the pyrimidoindole core. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole or pyrimidoindole derivatives.
Biological Activity
N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound belonging to the class of pyrimidoindoles, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidoindole core linked to an acetamide moiety. The presence of a sulfanyl group and an enyl substituent enhances its reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 341.45 g/mol.
1. Kinase Inhibition
Recent studies have highlighted the inhibitory effects of pyrimidoindole derivatives on various protein kinases. For instance, compounds structurally related to this compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) .
Table 1: Inhibitory Potency Against Selected Kinases
| Compound | Kinase Target | IC50 Value (µM) |
|---|---|---|
| 1a | CDK5/p25 | >100 |
| 1b | CK1δ | 0.6 |
| 1c | DYRK1A | 7.6 |
| 1d | GSK-3α/β | >100 |
These findings indicate that while some derivatives exhibit promising inhibitory activities against specific kinases, they may lack efficacy against others like CDK5/p25.
2. Antitumor Activity
The antitumor potential of pyrimidoindoles has been explored in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Study: Apoptosis Induction in HeLa Cells
A study conducted on HeLa cervical cancer cells showed that treatment with the compound resulted in significant cell death (approximately 70% at 10 µM concentration) within 24 hours. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
3. Antioxidant Activity
The antioxidant properties of pyrimidoindoles have also been investigated. The compound exhibited notable free radical scavenging activity in DPPH assays, suggesting its potential role in mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging % at 50 µM |
|---|---|
| N,N-Diethyl-Pyrimidoindole | 78% |
| Control (Ascorbic Acid) | 92% |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Interaction : The compound's structural features allow it to bind selectively to ATP-binding sites in kinases.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
